molecular formula C12H10BrNO B149516 3-(Benzyloxy)-5-bromopyridine CAS No. 130722-95-1

3-(Benzyloxy)-5-bromopyridine

Cat. No. B149516
M. Wt: 264.12 g/mol
InChI Key: YSHKYZAWTWKQKK-UHFFFAOYSA-N
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Patent
US05861423

Procedure details

Under a nitrogen atmosphere, small pieces of sodium (1.48 g, 64.4 mmol) were added to benzyl alcohol (17.11 g, 158.0 mmol), and the mixture was stirred and heated at 70° C. for 18 h. To the stirring, viscous mixture was added 3,5-dibromopyridine (5.00 g, 21.1 mmol), copper powder (255 mg, 4.0 mmol), and benzyl alcohol (15 mL). The mixture was further heated at 100° C. for 48 h. The reaction mixture was allowed to cool to ambient temperature, diluted with water (50 mL), and extracted with diethyl ether (5×50 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation. Vacuum distillation removed excess benzyl alcohol, bp 68°-72° C. at 2.6 mm Hg. Further vacuum distillation afforded 3.17 g (38.0%) of 3-bromo-5-benzyloxypyridine as a white, crystalline solid, mp 64°-66° C.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
17.11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
255 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15](Br)[CH:16]=1>O.[Cu]>[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([O:9][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:16]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
[Na]
Name
Quantity
17.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
15 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
255 mg
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated at 100° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
removed excess benzyl alcohol, bp 68°-72° C. at 2.6 mm Hg
DISTILLATION
Type
DISTILLATION
Details
Further vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.